3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Catalog No.
S15873429
CAS No.
M.F
C14H12F2N2O2
M. Wt
278.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-o...

Product Name

3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

IUPAC Name

3-[1-(2,6-difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

InChI

InChI=1S/C14H12F2N2O2/c15-10-4-1-5-11(16)13(10)18-8-2-3-9(14(18)20)12(19)6-7-17/h1,4-5,9H,2-3,6,8H2

InChI Key

LZPMQKDDWDPBIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=C(C=CC=C2F)F)C(=O)CC#N

3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring and multiple functional groups. Its molecular formula is C14_{14}H12_{12}F2_2N2_2O2_2, and it has a molecular weight of 278.25 g/mol . The compound features a difluorophenyl moiety, which is significant for its potential biological activity.

The chemical reactivity of 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be attributed to the presence of the nitrile group and the carbonyl functionalities in the piperidine ring. These groups can participate in various reactions such as:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, particularly with nucleophiles like amines or Grignard reagents.
  • Hydrolysis: The nitrile group may also be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
  • Reduction Reactions: The carbonyl groups in the compound are susceptible to reduction, which can lead to the formation of alcohols or amines.

The synthesis of 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be approached through several methods:

  • Piperidine Derivative Formation: Starting from commercially available piperidine derivatives, one can introduce the difluorophenyl group via electrophilic aromatic substitution.
  • Formation of Nitrile: The introduction of the nitrile group can be achieved through nucleophilic substitution reactions involving suitable precursors.
  • Oxidative Steps: Subsequent oxidation steps may be necessary to convert intermediate compounds into their corresponding carbonyl forms.

This compound has potential applications in medicinal chemistry due to its structural characteristics that may confer specific biological activities. It could serve as a lead compound for developing new anti-inflammatory drugs or analgesics. Additionally, its unique structure may allow for further modifications leading to novel therapeutic agents.

Interaction studies involving 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile are essential for understanding its mechanism of action and biological efficacy. Preliminary studies could focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific receptors or enzymes involved in inflammatory pathways.
  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Amino-2,6-dichlorophenyl)-5-(2,4-difluorophenyl)methyl-piperidin-2-oneStructureContains dichlorophenyl; known for anti-inflammatory properties .
6-(3,5-Difluorophenyl)-3,3-dimethyl-2-pyridoneStructureExhibits different reactivity due to pyridone ring; potential antibacterial activity .
n-[1-(2,6-Dimethylphenyl)-6-oxopiperidin-3-yl]-2,4-difluoro-n-(2-hydroxyethyl)benzenesulfonamideStructureSulfonamide derivative; shows promise in anti-cancer applications .

Uniqueness

The uniqueness of 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile lies in its specific combination of functional groups and structural features that may enhance its binding affinity and selectivity for biological targets compared to other similar compounds. The presence of both a nitrile and a piperidine ring provides distinct pathways for chemical reactivity and biological interaction.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

278.08668395 g/mol

Monoisotopic Mass

278.08668395 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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